molecular formula C19H15Cl2N3O2 B14125143 N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide

N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide

Cat. No.: B14125143
M. Wt: 388.2 g/mol
InChI Key: LFNVRRFHOUYXNV-WSDLNYQXSA-N
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Description

N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetic organic compound with a molecular formula of C19H15Cl2N3O2 This compound is characterized by the presence of a pyrrole ring, a hydrazide group, and a dichlorophenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide typically involves the condensation of 2-(2,4-dichlorophenoxy)benzaldehyde with 1-methyl-1H-pyrrole-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1H-pyrrole-2-carbohydrazide
  • N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-imidazole-2-carbohydrazide

Uniqueness

N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide is unique due to its specific structural features, such as the presence of a pyrrole ring and a dichlorophenoxyphenyl moiety

Properties

Molecular Formula

C19H15Cl2N3O2

Molecular Weight

388.2 g/mol

IUPAC Name

N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C19H15Cl2N3O2/c1-24-10-4-6-16(24)19(25)23-22-12-13-5-2-3-7-17(13)26-18-9-8-14(20)11-15(18)21/h2-12H,1H3,(H,23,25)/b22-12+

InChI Key

LFNVRRFHOUYXNV-WSDLNYQXSA-N

Isomeric SMILES

CN1C=CC=C1C(=O)N/N=C/C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1C=CC=C1C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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